molecular formula C6H11BrO2 B6175636 rac-(2R,3R)-3-bromo-2-methoxyoxane, trans CAS No. 19467-32-4

rac-(2R,3R)-3-bromo-2-methoxyoxane, trans

Cat. No.: B6175636
CAS No.: 19467-32-4
M. Wt: 195.1
InChI Key:
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Description

rac-(2R,3R)-3-bromo-2-methoxyoxane, trans: is a chemical compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position in the trans configuration. The term “rac” indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane, trans can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxyoxane using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-3-bromo-2-methoxyoxane, trans undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Formation of 2-methoxyoxane derivatives with different substituents at the third position.

    Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid or 2-methoxyoxane-3-aldehyde.

    Reduction: Formation of 2-methoxyoxane.

Scientific Research Applications

rac-(2R,3R)-3-bromo-2-methoxyoxane, trans has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane, trans involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or disrupting cellular processes.

Comparison with Similar Compounds

    rac-(2R,3R)-3-bromo-2-methoxyoxane, cis: Differing only in the configuration of the substituents.

    rac-(2R,3R)-3-chloro-2-methoxyoxane, trans: Similar structure but with a chlorine atom instead of bromine.

    rac-(2R,3R)-3-bromo-2-ethoxyoxane, trans: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: rac-(2R,3R)-3-bromo-2-methoxyoxane, trans is unique due to its specific configuration and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

19467-32-4

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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